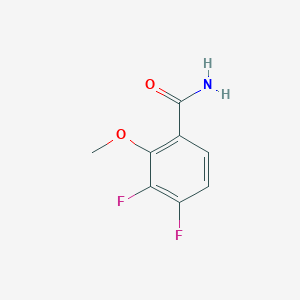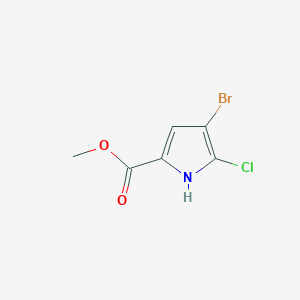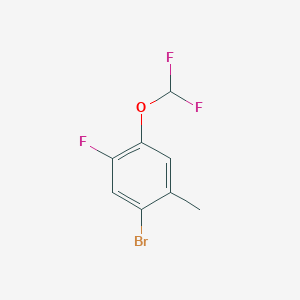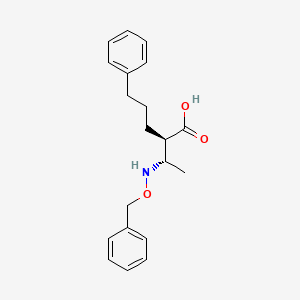
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid is an organic compound with a complex structure that includes a benzyloxyamino group, an ethyl chain, and a phenyl-pentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyamino Group: This step involves the reaction of benzyl alcohol with an amine to form the benzyloxyamino group.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction.
Formation of the Phenyl-Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid can be compared with other similar compounds, such as:
2-(1-Benzyloxyamino-ethyl)-4-phenyl-pentanoic acid: Similar structure but with a different position of the phenyl group.
2-(1-Benzyloxyamino-ethyl)-5-phenyl-hexanoic acid: Similar structure but with an extended carbon chain.
2-(1-Benzyloxyamino-ethyl)-5-phenyl-butanoic acid: Similar structure but with a shorter carbon chain.
特性
IUPAC Name |
(2R)-5-phenyl-2-[(1S)-1-(phenylmethoxyamino)ethyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23)/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLZKCYYGCCN-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
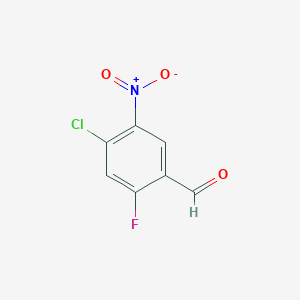
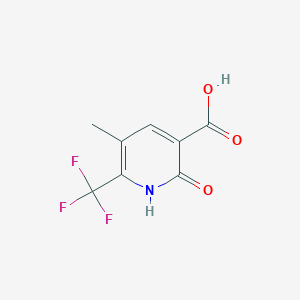
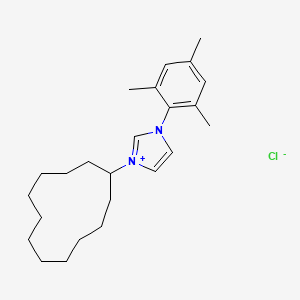
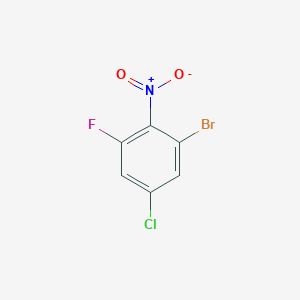
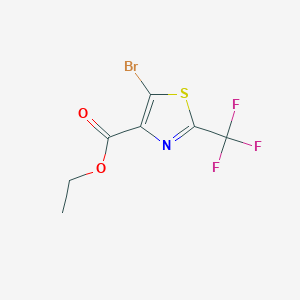
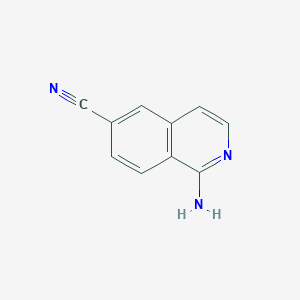
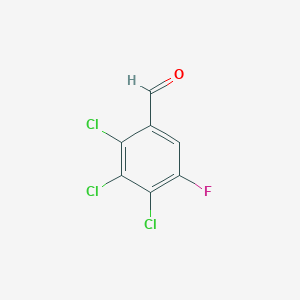
![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)
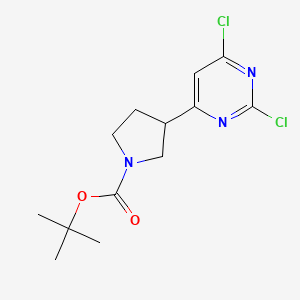
![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)
